N,N-DIETHYL-1-METHYL-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Overview
Description
N,N-DIETHYL-1-METHYL-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzimidazole moiety linked to a pyrazole ring, which is further substituted with diethyl and methyl groups. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-1-METHYL-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Pyrazole Ring Formation: The pyrazole ring is formed by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under basic conditions.
Coupling of Benzimidazole and Pyrazole: The benzimidazole and pyrazole intermediates are coupled using a suitable coupling reagent, such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine.
Introduction of Diethyl and Methyl Groups: The final step involves the alkylation of the coupled product with diethyl and methyl halides under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-1-METHYL-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N,N-DIETHYL-1-METHYL-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-1-METHYL-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-DIETHYL-1-METHYL-N-(1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE: Lacks the additional methyl group on the benzimidazole ring.
N,N-DIETHYL-1-METHYL-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE: Has a different substitution pattern on the pyrazole ring.
Uniqueness
N,N-DIETHYL-1-METHYL-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to its specific substitution pattern and the presence of both diethyl and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific and industrial applications.
Properties
IUPAC Name |
3-N,3-N-diethyl-1-methyl-5-N-(1-methylbenzimidazol-2-yl)pyrazole-3,5-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-5-24(6-2)17(26)13-11-15(23(4)21-13)16(25)20-18-19-12-9-7-8-10-14(12)22(18)3/h7-11H,5-6H2,1-4H3,(H,19,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETQWQFWUVZKGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NN(C(=C1)C(=O)NC2=NC3=CC=CC=C3N2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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